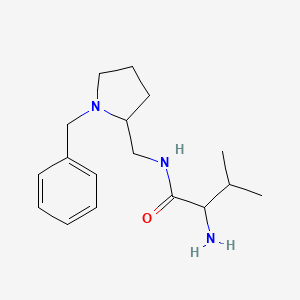

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted amine with an appropriate aldehyde or ketone to form an intermediate, which is then further reacted with other reagents to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Potential Antidepressant Activity

Recent studies have indicated that compounds similar to 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide may exhibit antidepressant properties by modulating neurotransmitter systems. Research has focused on the structure-activity relationship (SAR) of related compounds, suggesting that modifications in the pyrrolidine ring enhance serotonergic activity, which is crucial for antidepressant effects .

Case Study:

A study conducted on a series of pyrrolidine derivatives demonstrated that specific substitutions on the benzyl group led to increased affinity for serotonin receptors, indicating potential for developing new antidepressants .

Cognitive Enhancer

The compound's ability to enhance cognitive functions has been investigated in animal models. It appears to facilitate memory and learning processes, possibly through the modulation of cholinergic pathways.

Case Study:

In a study involving mice subjected to memory tasks, administration of this compound resulted in improved performance compared to controls. This suggests its potential as a cognitive enhancer in neurodegenerative conditions like Alzheimer's disease .

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules due to its functional groups that allow for further chemical transformations.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Alkylation | This compound | Alkylated derivatives |

| Acylation | This compound | Acylated products |

| Coupling Reactions | Various amines | Biologically active heterocycles |

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-N-benzylquinoline-3-carboxamide

- 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methylacetamide

Uniqueness

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a benzyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide (CAS Number: 1254927-47-3) is a specialized chemical with potential biological activities that warrant detailed investigation. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Formula

- Molecular Formula : C19H31N3O

- Molecular Weight : 317.47 g/mol

Structural Representation

The compound features a chiral center, which is significant for its biological activity. The presence of the benzylpyrrolidine moiety is critical for its interaction with biological targets.

Anticonvulsant Properties

Recent studies have indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, a related compound, AS-1, demonstrated broad-spectrum anticonvulsant activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These findings suggest that the compound may also possess similar therapeutic potential in epilepsy management .

Pharmacokinetics and Toxicology

In vitro studies on related compounds have shown favorable ADME-Tox profiles:

- Absorption : Good permeability in artificial membrane assays.

- Distribution : Moderate inhibition of cytochrome P450 enzymes (CYP2C9).

- Metabolism : Stable in human liver microsomes with no hepatotoxicity observed in HepG2 cell lines at concentrations up to 10 μM .

These properties indicate a potentially safe pharmacological profile for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substituents on the pyrrolidine ring can enhance binding affinity to specific receptors.

- Chirality plays a crucial role in determining the efficacy and safety of the compound.

Study 1: Anticonvulsant Efficacy

A study published in PubMed evaluated AS-1's efficacy across different seizure models. The results indicated that it provided significant protection against seizures induced by PTZ and other methods, highlighting the potential of similar compounds like this compound as anticonvulsants .

Study 2: Pharmacological Evaluation

Another investigation focused on the pharmacological evaluation of related compounds, revealing their ability to inhibit seizure activity effectively. This study emphasized the importance of structural modifications in enhancing therapeutic effects while minimizing side effects .

Summary Table of Biological Activities

Properties

Molecular Formula |

C17H27N3O |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methylbutanamide |

InChI |

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-11-15-9-6-10-20(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21) |

InChI Key |

SACBQTCDVLXJFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.